molecular formula C20H17FN4O B12600634 N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide CAS No. 606105-46-8

N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide

Cat. No.: B12600634
CAS No.: 606105-46-8
M. Wt: 348.4 g/mol
InChI Key: RHXPNCWNSJPBBH-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide is a complex organic compound with the molecular formula C20H17FN4O . This compound is notable for its unique structure, which includes a quinoline moiety, a cyano group, and a fluorobenzamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted quinoline derivatives .

Scientific Research Applications

N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

606105-46-8

Molecular Formula

C20H17FN4O

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-3-fluorobenzamide

InChI

InChI=1S/C20H17FN4O/c1-13-5-6-18-15(9-13)10-16(12-22)19(25-18)23-7-8-24-20(26)14-3-2-4-17(21)11-14/h2-6,9-11H,7-8H2,1H3,(H,23,25)(H,24,26)

InChI Key

RHXPNCWNSJPBBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC(=CC=C3)F)C#N

Origin of Product

United States

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